molecular formula C26H32N2O5 B11457689 3-Phenylpropyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

3-Phenylpropyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B11457689
M. Wt: 452.5 g/mol
InChI Key: SUERVNDTLIQRQX-UHFFFAOYSA-N
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Description

3-Phenylpropyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a piperazine ring, a phenylpropyl group, and a butoxybenzoyl moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Butoxybenzoyl Group: The butoxybenzoyl group is introduced via an acylation reaction using 4-butoxybenzoyl chloride and the piperazine derivative in the presence of a base such as triethylamine.

    Attachment of the Phenylpropyl Group: The phenylpropyl group is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with phenylpropyl halide.

    Final Esterification: The final step involves esterification of the intermediate product with acetic acid or its derivatives under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the butoxybenzoyl and piperazine moieties, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and piperazine nitrogen positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of phenylpropionic acid or benzophenone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Phenylpropyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors. It may serve as a lead compound for developing new drugs.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Phenylpropyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The butoxybenzoyl and phenylpropyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpropyl 2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
  • 3-Phenylpropyl 2-[1-(4-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate
  • 3-Phenylpropyl 2-[1-(4-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate

Uniqueness

Compared to similar compounds, 3-Phenylpropyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate stands out due to the presence of the butoxy group, which can influence its lipophilicity, solubility, and overall pharmacokinetic properties. This makes it a unique candidate for specific applications where these properties are advantageous.

Properties

Molecular Formula

C26H32N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

3-phenylpropyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C26H32N2O5/c1-2-3-17-32-22-13-11-21(12-14-22)26(31)28-16-15-27-25(30)23(28)19-24(29)33-18-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-14,23H,2-3,7,10,15-19H2,1H3,(H,27,30)

InChI Key

SUERVNDTLIQRQX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)OCCCC3=CC=CC=C3

Origin of Product

United States

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